N-(4,7-Dimethoxy-6-(2-(methylamino)ethoxy)-5-benzofuranyl)acetamide hydroiodide
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Overview
Description
N-[4,7-DIMETHOXY-6-[2-(METHYLAMINO)ETHOXY]-1-BENZOFURAN-5-YL]ACETAMIDEHYDROIODIDE is a complex organic compound that belongs to the benzofuran class. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a privileged structure in drug discovery
Preparation Methods
The synthesis of N-[4,7-DIMETHOXY-6-[2-(METHYLAMINO)ETHOXY]-1-BENZOFURAN-5-YL]ACETAMIDEHYDROIODIDE involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method for synthesizing benzofuran derivatives is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halides under mild conditions . The specific synthetic route and reaction conditions for this compound would typically involve the use of appropriate starting materials, catalysts, and solvents to achieve the desired product.
Chemical Reactions Analysis
N-[4,7-DIMETHOXY-6-[2-(METHYLAMINO)ETHOXY]-1-BENZOFURAN-5-YL]ACETAMIDEHYDROIODIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4,7-DIMETHOXY-6-[2-(METHYLAMINO)ETHOXY]-1-BENZOFURAN-5-YL]ACETAMIDEHYDROIODIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4,7-DIMETHOXY-6-[2-(METHYLAMINO)ETHOXY]-1-BENZOFURAN-5-YL]ACETAMIDEHYDROIODIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N-[4,7-DIMETHOXY-6-[2-(METHYLAMINO)ETHOXY]-1-BENZOFURAN-5-YL]ACETAMIDEHYDROIODIDE can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin These compounds share a similar benzofuran core but differ in their functional groups and biological activities
Properties
CAS No. |
75883-55-5 |
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Molecular Formula |
C15H21IN2O5 |
Molecular Weight |
436.24 g/mol |
IUPAC Name |
N-[4,7-dimethoxy-6-[2-(methylamino)ethoxy]-1-benzofuran-5-yl]acetamide;hydroiodide |
InChI |
InChI=1S/C15H20N2O5.HI/c1-9(18)17-11-12(19-3)10-5-7-21-13(10)15(20-4)14(11)22-8-6-16-2;/h5,7,16H,6,8H2,1-4H3,(H,17,18);1H |
InChI Key |
GZXYDGUVKSWTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C(=C1OCCNC)OC)OC=C2)OC.I |
Origin of Product |
United States |
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